

# physicochemical properties of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

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## Compound of Interest

**Compound Name:** 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

**Cat. No.:** B1295403

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An In-depth Technical Guide to the Physicochemical Properties of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile**

## Introduction

**2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of agrochemicals, particularly herbicides, and in the production of pharmaceuticals.<sup>[1]</sup> Its molecular structure, featuring a dichloropyrimidine ring coupled with an acetonitrile group, provides reactive sites that are valuable for organic synthesis and the creation of more complex molecules.<sup>[1]</sup> This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows illustrating its synthetic pathway and role as a chemical intermediate. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

## Physicochemical Properties

The fundamental physicochemical characteristics of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	63155-43-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	188.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Yellow Solid	<a href="#">[2]</a>
Boiling Point	305.9°C	<a href="#">[1]</a>
Storage Conditions	Store at 2-8°C under inert gas (Nitrogen or Argon)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

### Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

A documented method for the synthesis of this compound involves the chlorination of a dihydroxypyrimidine precursor.[\[2\]](#)

#### Materials:

- 2-(4,6-dihydroxypyrimidin-2-yl)acetamide
- Phosphorus trichloride (POCl<sub>3</sub>)
- N,N-dimethylaniline
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel
- Ethyl acetate
- Hexane
- Ice

**Procedure:**

- In a flask equipped with a reflux condenser, dissolve 2-(4,6-dihydroxypyrimidin-2-yl)acetamide (37.1 mmol) in phosphorus trichloride (204 mmol).[2]
- Slowly add N,N-dimethylaniline (79 mmol) through the condenser.[2]
- Gently heat the reaction mixture in an oil bath. Once the reaction initiates, promptly remove it from the heat source.[2]
- After the initial vigorous reaction subsides, continue to reflux for an additional 10 minutes.[2]
- Carefully decant the hot reaction solution onto 100 g of ice.[2]
- Extract the resulting suspension three times with dichloromethane.[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- Purify the crude product using silica gel column chromatography with a mobile phase of 15-20% ethyl acetate in hexane to yield **2-(4,6-dichloropyrimidin-2-yl)acetonitrile** as a yellow solid (73% yield).[2]

## **Analytical Methodology: High-Performance Liquid Chromatography (HPLC)**

While specific HPLC protocols for **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** are not extensively detailed in the provided literature, a general reverse-phase HPLC method, commonly used for analyzing related pyrimidine derivatives, can be adapted.[5][6]

**Instrumentation:**

- HPLC system with a binary pump, autosampler, and column oven.[6]
- UV or Mass Spectrometry (MS) detector.[6]

**Chromatographic Conditions (Representative):**

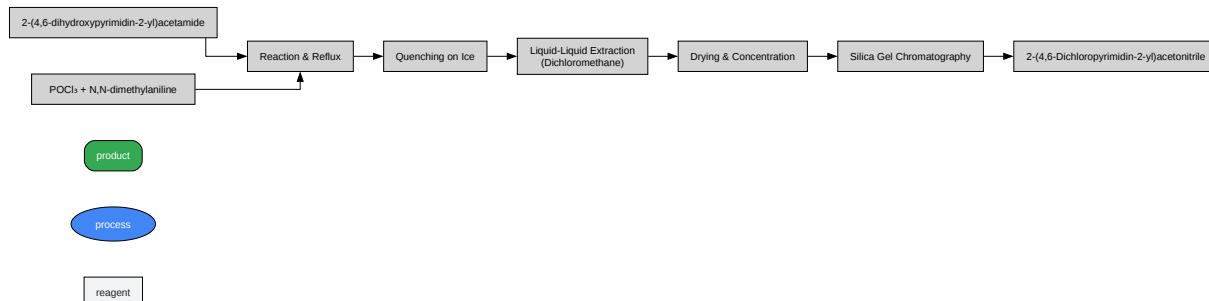
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid for MS compatibility.[5][6]
- Flow Rate: 0.5 mL/min.[6]
- Column Temperature: 40°C.[6]
- Injection Volume: 5 µL.[6]
- Detection: UV detection at a suitable wavelength or MS detection using an electrospray ionization (ESI) source.[6]

#### Sample Preparation:

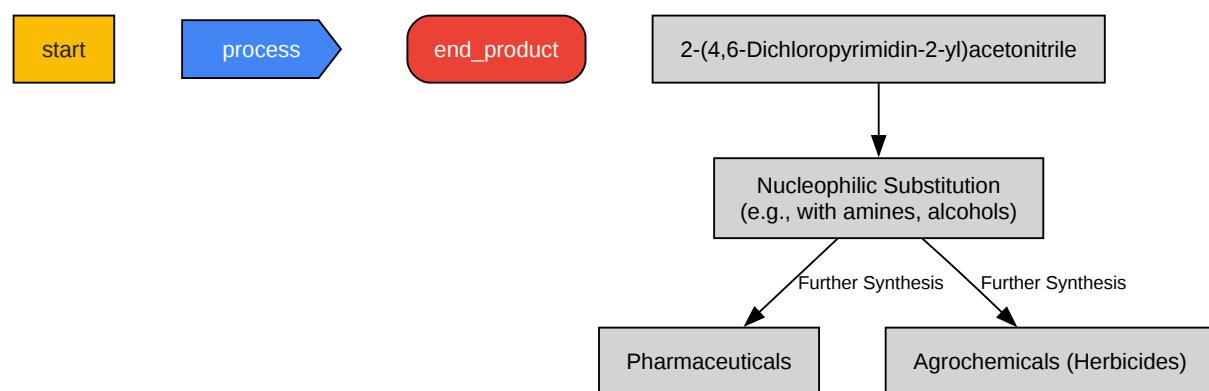
- Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol.[6]
- Create a series of calibration standards by serially diluting the stock solution.[6]
- For complex matrices, sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components before injection.[6]

## Visualizations

The following diagrams illustrate the synthetic workflow and the role of **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile** as a key building block in chemical synthesis.

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Caption: Synthetic workflow for **2-(4,6-Dichloropyrimidin-2-yl)acetonitrile**.



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Caption: Role as a key intermediate in synthesis.

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